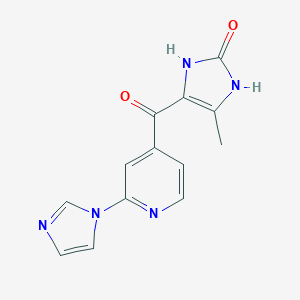
4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one, also known as IMPY, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. In
科学研究应用
4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been found to have potential therapeutic applications in various fields of scientific research. One of the most promising applications of 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is in the treatment of Alzheimer's disease. 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be responsible for the formation of plaques in the brains of Alzheimer's patients. 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro.
作用机制
4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one exerts its therapeutic effects by binding to and stabilizing the beta-sheet conformation of amyloid-beta peptides, preventing their aggregation into toxic oligomers and fibrils. 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one also inhibits the activity of enzymes involved in the biosynthesis of amyloid-beta peptides, further reducing their accumulation in the brain. In cancer cells, 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.
生化和生理效应
4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been found to have several biochemical and physiological effects, including the inhibition of amyloid-beta aggregation and the inhibition of cancer cell growth. 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
实验室实验的优点和局限性
One of the main advantages of using 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in lab experiments is its high potency and specificity for its target molecules. 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one has been shown to have a low toxicity profile in vitro, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of using 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is its limited solubility in aqueous solutions, which may require the use of organic solvents in lab experiments.
未来方向
There are several potential future directions for the use of 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in scientific research. One potential direction is the development of 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one-based therapeutics for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another potential direction is the use of 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in combination with other drugs for the treatment of cancer, potentially increasing their efficacy and reducing their toxicity. Further studies are needed to explore the full potential of 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one in these and other areas of scientific research.
In conclusion, 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one is a promising small molecule with potential therapeutic applications in Alzheimer's disease and cancer. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an exciting area of scientific research.
合成方法
4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one can be synthesized through a multi-step process that involves the coupling of 2-aminopyridine with 2-bromoacetophenone, followed by a series of reactions involving imidazole and methyl isocyanate. The final product is a white powder that is soluble in DMSO and DMF.
属性
CAS 编号 |
101184-04-7 |
|---|---|
产品名称 |
4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one |
分子式 |
C13H11N5O2 |
分子量 |
269.26 g/mol |
IUPAC 名称 |
4-(2-imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C13H11N5O2/c1-8-11(17-13(20)16-8)12(19)9-2-3-15-10(6-9)18-5-4-14-7-18/h2-7H,1H3,(H2,16,17,20) |
InChI 键 |
PKZSIVAGUBOHCT-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)N1)C(=O)C2=CC(=NC=C2)N3C=CN=C3 |
规范 SMILES |
CC1=C(NC(=O)N1)C(=O)C2=CC(=NC=C2)N3C=CN=C3 |
同义词 |
2H-Imidazol-2-one, 1,3-dihydro-4-[[2-(1H-imidazol-1-yl)-4-pyridinyl]carbonyl]-5-methyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



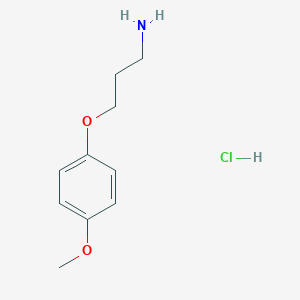

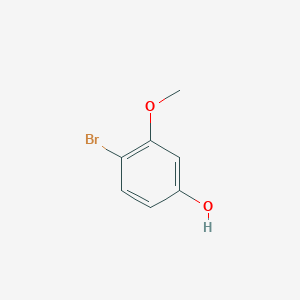
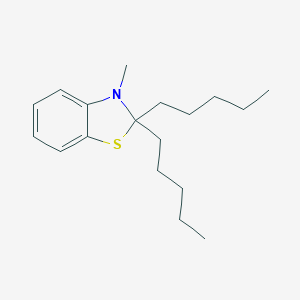
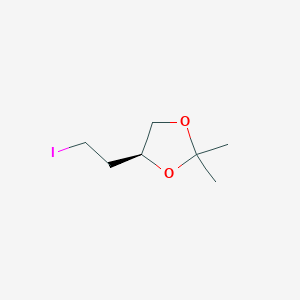
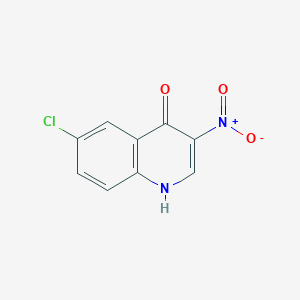
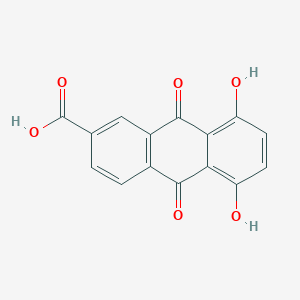
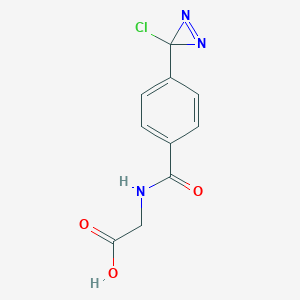
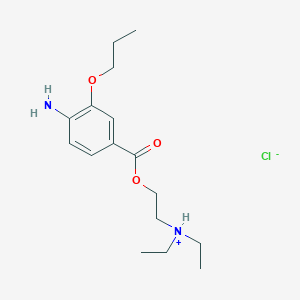
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)
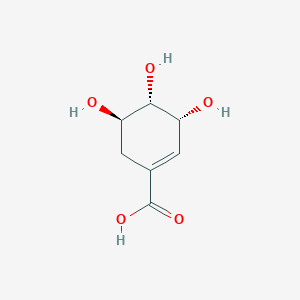

![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)
